4,4'-((1E,1'E)-(1-((3-(Dimethylamino)propyl)sulfonyl)-4-oxopiperidine-3,5-diylidene)bis(methaneylylidene))dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PTX80 is a novel compound developed by Pi Therapeutics, primarily targeting the autophagy receptor p62/SQSTM1 for the treatment of cancer. This compound is a first-in-class inhibitor of protein degradation, which plays a crucial role in cancer cell survival and proliferation .
准备方法
The synthesis of PTX80 involves targeting the triazolo ring compound methanesulfonate crystal form. The preparation method is designed to be simple and suitable for industrial large-scale production. The crystal form A-I of the compound methanesulfonate is prepared to ensure good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
化学反应分析
PTX80 undergoes several types of chemical reactions, including:
Oxidation: PTX80 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, which are essential for its activation and function.
Substitution: PTX80 can participate in substitution reactions, where one functional group is replaced by another, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
PTX80 has a wide range of scientific research applications, including:
Chemistry: PTX80 is used in chemical research to study protein degradation pathways and the role of autophagy in cellular processes.
Biology: In biological research, PTX80 helps in understanding the mechanisms of cancer cell survival and proliferation.
Medicine: PTX80 is being explored as a potential therapeutic agent for cancer treatment, targeting the p62/SQSTM1 receptor to induce proteotoxic stress and apoptosis in cancer cells.
Industry: The compound’s stability and solubility make it suitable for industrial applications, particularly in the development of pharmaceutical preparations
作用机制
PTX80 exerts its effects by binding to the p62/SQSTM1 receptor, inducing a decrease in soluble p62 and the formation of insoluble p62 aggregates. This leads to the failure of polyubiquitinated proteins to colocalize with p62, causing proteotoxic stress and activation of the unfolded protein response. Ultimately, this results in apoptosis, making PTX80 a promising strategy for cancer treatment .
相似化合物的比较
PTX80 is unique in its mechanism of action, specifically targeting the p62/SQSTM1 receptor. Similar compounds include:
Paclitaxel: A chemotherapy medication that stabilizes microtubule polymers, preventing cell mitosis and leading to cell death.
Docetaxel: A derivative of paclitaxel, also used in cancer treatment by targeting microtubule assembly.
While paclitaxel and docetaxel target microtubules, PTX80’s uniqueness lies in its ability to induce proteotoxic stress by targeting the p62/SQSTM1 receptor, offering a novel approach to cancer therapy .
属性
分子式 |
C26H26N4O3S |
---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
4-[(E)-[(5E)-5-[(4-cyanophenyl)methylidene]-1-[3-(dimethylamino)propylsulfonyl]-4-oxopiperidin-3-ylidene]methyl]benzonitrile |
InChI |
InChI=1S/C26H26N4O3S/c1-29(2)12-3-13-34(32,33)30-18-24(14-20-4-8-22(16-27)9-5-20)26(31)25(19-30)15-21-6-10-23(17-28)11-7-21/h4-11,14-15H,3,12-13,18-19H2,1-2H3/b24-14+,25-15+ |
InChI 键 |
ACOAFAKBTXAOQG-KOJZRSEWSA-N |
手性 SMILES |
CN(CCCS(=O)(=O)N1C/C(=C\C2=CC=C(C=C2)C#N)/C(=O)/C(=C/C3=CC=C(C=C3)C#N)/C1)C |
规范 SMILES |
CN(C)CCCS(=O)(=O)N1CC(=CC2=CC=C(C=C2)C#N)C(=O)C(=CC3=CC=C(C=C3)C#N)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。